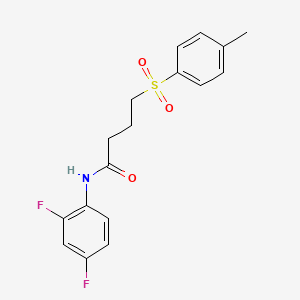
N-(2,4-difluorophenyl)-4-tosylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C17H17F2NO3S and its molecular weight is 353.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of N-(2,4-difluorophenyl)-4-tosylbutanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The affected pathways include those associated with the targets mentioned above. For instance, mTOR is involved in cell growth and proliferation, EGFR is associated with cell differentiation, iNOS is involved in immune response, MAP2K1 is part of the MAPK signaling pathway, FGFR is involved in cell growth and tissue repair, and TGFB1 is involved in cell growth, cell differentiation, and apoptosis . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in the associated biochemical pathways . For instance, if the compound inhibits mTOR, it could lead to reduced cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .
生化分析
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions and identify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is challenging to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to provide a thorough explanation of how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is challenging to discuss the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of the product vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is challenging to describe the metabolic pathways that the product is involved in .
Transport and Distribution
Therefore, it is difficult to describe how the product is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is challenging to describe the subcellular localization of the product .
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBIUKTQFCWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
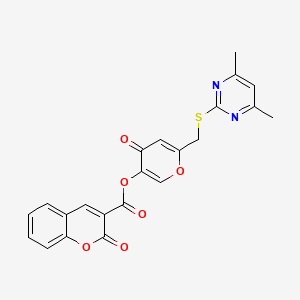
![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)

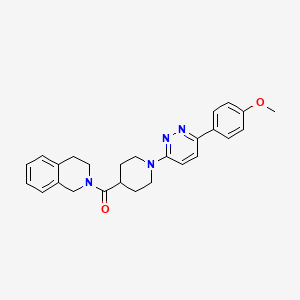
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)
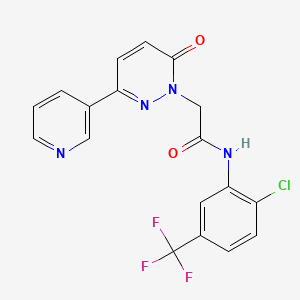
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)
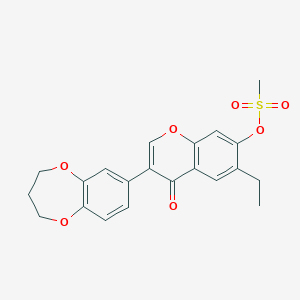
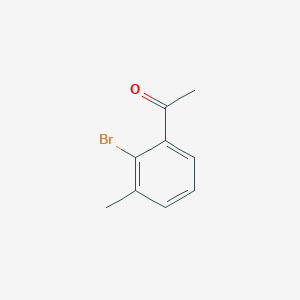
![1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2787842.png)
![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)
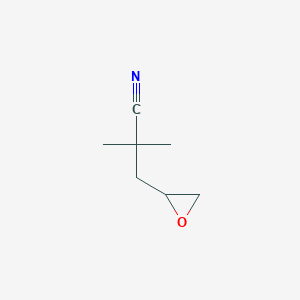
![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE](/img/structure/B2787848.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
